2,7-Dimethyloxepine

Description

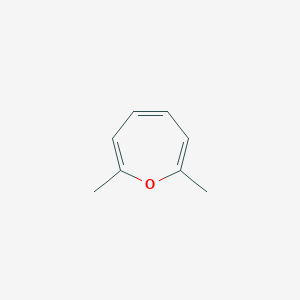

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyloxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVUIUUSVAMYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342126 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-99-6 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,7-Dimethyloxepine

The synthesis and characterization of 2,7-dimethyloxepine provide a valuable case study in heterocyclic chemistry. The established three-step synthesis is a reliable method for obtaining this stable oxepine derivative. Its characterization through NMR, MS, and IR spectroscopy provides a clear and consistent picture of its molecular structure. As a stable analog of the more reactive parent oxepine, 2,7-dimethyloxepine continues to be a compound of interest for researchers studying the metabolism of aromatic compounds and the fundamental reactivity of seven-membered heterocyclic systems. [1]

References

-

Organic Syntheses Procedure, 2,7-Dimethyloxepin. Organic Syntheses. Available from: [Link]

-

PubChem, Compound Summary for CID 578868, 2,7-Dimethyloxepine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate, Recent Developments in the Synthesis of Oxepines. ResearchGate. Available from: [Link]

-

NIH, Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Center for Biotechnology Information. Available from: [Link]

-

NIST, Chemistry WebBook, Oxepine, 2,7-dimethyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIH, (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar, Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. Available from: [Link]

-

ACS Publications, Studies in the Oxepin Ring System. Stability and Spectral Properties of 3-Benzoxepin Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

SpectraBase, 2,7-Dimethyloxepin. Wiley. Available from: [Link]

-

eGyanKosh, Unit 8: Seven and Large Membered Heterocycles. eGyanKosh. Available from: [Link]

-

UNH Scholars' Repository, Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nitrate to investigate benzene metabolism. University of New Hampshire. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scholars.unh.edu [scholars.unh.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,7-Dimethyloxepine | C8H10O | CID 578868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2,7-Dimethyloxepine: Molecular Structure, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethyloxepine, a substituted seven-membered heterocyclic organic compound, represents a cornerstone for advanced chemical research and a versatile building block in synthetic chemistry. With the molecular formula C₈H₁₀O, this compound provides a stable model for investigating the nuanced reactivity of the oxepine ring system, a key structural motif in various natural products and pharmacologically active molecules.[1][2][3][4][5] This technical guide offers a comprehensive overview of 2,7-dimethyloxepine, detailing its molecular structure, a validated synthetic protocol, extensive spectroscopic data, and its applications as a model system in the study of metabolic pathways and as a precursor in organic synthesis.

Molecular Structure and Chemical Identity

2,7-Dimethyloxepine is systematically named 2,7-dimethyloxepine according to IUPAC nomenclature.[2] Its fundamental chemical properties are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₀O | [2][3][4][5] |

| Molecular Weight | 122.16 g/mol | [2][3] |

| CAS Registry Number | 1487-99-6 | [2][3][4][5] |

| Canonical SMILES | CC1=CC=CC=C(O1)C | [2] |

| InChI | InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | [2][3][4][5] |

The core of 2,7-dimethyloxepine is a seven-membered oxepine ring, which is non-planar and exists in a boat-like conformation to minimize steric strain.[6] This non-planar structure is a key determinant of its chemical reactivity. The molecule possesses a plane of symmetry passing through the oxygen atom and bisecting the C4-C5 bond.

A critical feature of oxepine and its derivatives is the dynamic equilibrium with their corresponding benzene oxide valence tautomers.[1] In the case of 2,7-dimethyloxepine, it exists in equilibrium with 1,6-dimethylbenzene oxide. The methyl substituents on C2 and C7 influence the position of this equilibrium, generally favoring the oxepine form, which contributes to its relative stability compared to the parent oxepine.

Experimental Protocol

The following is a step-by-step methodology for the synthesis of 2,7-dimethyloxepine.

Step 1: Synthesis of 1,2-Dimethyl-1,4-cyclohexadiene

-

In a 5-liter, three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add approximately 2.5 liters of liquid ammonia.

-

Slowly add 450 g of anhydrous diethyl ether, 460 g (10 moles) of absolute ethanol, and 318.5 g (3.0 moles) of o-xylene.

-

Over a 5-hour period, add 207 g (9.0 g-atoms) of sodium in small pieces.

-

Allow the ammonia to evaporate overnight.

-

Slowly add approximately 800 ml of ice water to dissolve the salts.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Distill the liquid to collect the fraction boiling at 70-72°C (48 mm Hg).

Step 2: Synthesis of 4,5-Epoxy-4,5-dimethylcyclohexene

-

In a 2-liter, three-necked flask, dissolve 216.4 g (2.0 moles) of 1,2-dimethyl-1,4-cyclohexadiene in 1 liter of dichloromethane.

-

Cool the solution to 0°C and add a solution of 379 g (2.2 moles) of m-chloroperoxybenzoic acid (m-CPBA) in 1.2 liters of dichloromethane dropwise over 2 hours.

-

Stir the mixture at 0°C for an additional 2 hours.

-

Filter the mixture to remove the precipitated m-chlorobenzoic acid.

-

Wash the organic layer with sodium bisulfite solution, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Step 3: Synthesis of trans-3,6-Dibromo-4,5-epoxy-4,5-dimethylcyclohexene

-

Dissolve the crude 4,5-epoxy-4,5-dimethylcyclohexene in 1 liter of carbon tetrachloride.

-

Add 356 g (2.0 moles) of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4 hours.

-

Cool the mixture and filter to remove the succinimide.

-

Wash the organic layer with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude dibromide.

Step 4: Synthesis of 2,7-Dimethyloxepine

-

Dissolve the crude trans-3,6-dibromo-4,5-epoxy-4,5-dimethylcyclohexene in 1 liter of anhydrous ether.

-

Cool the solution to 0°C and add 303 g (2.0 moles) of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) dropwise.

-

Stir the mixture at room temperature for 12 hours.

-

Filter the mixture to remove the DBN hydrobromide salt.

-

Wash the ether solution with dilute hydrochloric acid and water.

-

Dry the ether layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Distill the residue under reduced pressure to obtain pure 2,7-dimethyloxepine.

Spectroscopic Data

The structural elucidation of 2,7-dimethyloxepine is supported by a range of spectroscopic techniques.

| Spectroscopic Data | Description | Source |

| ¹H NMR | Data available on PubChem | [2] |

| ¹³C NMR | Data available on PubChem, with reference to H. Guenther, G. Jikeli Chem. Ber. 106, 1863(1973) | [2] |

| Mass Spectrometry | Electron ionization mass spectrum available on NIST WebBook | [3] |

| Gas Chromatography | Retention index data available on NIST WebBook | [4] |

While specific chemical shifts and coupling constants for the ¹H and ¹³C NMR spectra are not detailed in the readily available literature, the spectra are consistent with the proposed structure. [2][7]The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of 122.16 g/mol . [3]

Reactivity and Applications

2,7-Dimethyloxepine serves as a valuable model compound for studying the reactivity of the oxepine ring system. [1]Its stability, relative to the parent oxepine, allows for more controlled investigations of its chemical behavior.

Model for Metabolic Pathways

The oxepine ring is a key intermediate in the metabolic oxidation of aromatic compounds by cytochrome P450 enzymes. 2,7-Dimethyloxepine is used to model this metabolic activation, particularly its reaction with dioxiranes, which mimic the action of monooxygenase enzymes. [1]These studies provide insights into the formation of potentially toxic metabolites from aromatic precursors. [1]

Synthetic Building Block

The versatile structure of 2,7-dimethyloxepine allows for its functionalization and incorporation into more complex molecular architectures. This makes it a useful precursor in the synthesis of novel pharmaceuticals, ligands, and advanced materials. [1]The oxepine moiety is found in a number of natural products and has been identified as a privileged scaffold in drug design. [8][9][10]

Cycloaddition Reactions

The conjugated diene system within the oxepine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction with dienophiles like maleic anhydride. [11][12][13][14][15]These reactions provide a pathway to complex bicyclic and polycyclic systems, further highlighting the synthetic utility of 2,7-dimethyloxepine.

Handling and Storage

For optimal stability, 2,7-dimethyloxepine should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 0-4°C. [1]Under these conditions, the compound is stable for extended periods.

Conclusion

2,7-Dimethyloxepine is a heterocyclic compound of significant interest to the scientific community. Its unique molecular structure, characterized by a non-planar seven-membered ring and its valence tautomerism, dictates its chemical reactivity. The well-established synthetic protocol provides ready access to this compound for further investigation. Its utility as a model system for metabolic studies and as a versatile building block in organic synthesis underscores its importance in chemical research and drug discovery. Further exploration of its reactivity and incorporation into novel molecular frameworks holds promise for the development of new materials and therapeutic agents.

References

- Govindarajan, M., & Mann, J. (1997). Proton NMR chemical shifts and coupling constants for brain metabolites. Journal of Magnetic Resonance, 126(2), 278-285.

- Clayden, J., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578868, 2,7-Dimethyloxepine. Retrieved from [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US4146543A - Reaction of maleic anhydride with active methylene or methine containing compounds.

- Boutaleb, Y., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega, 4(2), 4343-4351.

- Boutaleb, Y., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega, 4(2), 4343-4351.

-

ResearchGate. (n.d.). The Reaction of Maleic and Phthalic Anhydrides with 2-Methylimidazole. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

MDPI. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions Involving Maleic Anhydride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). DMSO Oxidation. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Small Molecule Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Drug Design. Retrieved from [Link]

-

YouTube. (2014, January 31). 2423 PE01AMC 019 - Cyclohexane Conformers 005. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,4-dimethylpentane. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,3-dimethylpentane. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,7-Dimethyloxepine | C8H10O | CID 578868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 4. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 5. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. Designing Next-Generation Drug-Like Molecules for Medicinal Applications | MDPI Books [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. US4146543A - Reaction of maleic anhydride with active methylene or methine containing compounds - Google Patents [patents.google.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chem.fsu.edu [chem.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,7-Dimethyloxepine: From Discovery to its Role in Elucidating Drug Metabolism

This guide provides a comprehensive technical overview of 2,7-dimethyloxepine, a fascinating heterocyclic compound that has played a pivotal role in advancing our understanding of aromatic hydrocarbon metabolism. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its synthesis, its unique chemical properties, and its crucial application as a model compound in toxicological and mechanistic studies.

Foreword: The Significance of a Substituted Oxepine

In the vast landscape of organic chemistry, certain molecules, though not therapeutic agents themselves, become indispensable tools for unraveling complex biological processes. 2,7-Dimethyloxepine is a prime example of such a molecule. Its story is intrinsically linked to the study of how our bodies handle aromatic compounds, a chemical class ubiquitous in pharmaceuticals, industrial chemicals, and environmental pollutants. By providing a stable and accessible model for the transient and often reactive intermediates formed during metabolism, 2,7-dimethyloxepine has offered invaluable insights into the mechanisms of toxicity and the design of safer chemical entities.

Discovery and Historical Context: The Dawn of Oxepine Chemistry

The exploration of oxepines, seven-membered heterocyclic rings containing an oxygen atom, gained significant momentum in the mid-20th century. A pivotal moment in this field was the seminal 1967 paper by Emanuel Vogel and Heinz Günther titled "Benzene Oxide–Oxepin Valence Tautomerism"[1]. This work laid the theoretical and experimental groundwork for understanding the dynamic relationship between arene oxides and their isomeric oxepine counterparts.

While Vogel and Günther's paper is a cornerstone of oxepine chemistry, a detailed and practical synthesis of 2,7-dimethyloxepine was later published in Organic Syntheses in 1969 by Leo A. Paquette and J. H. Barrett[2]. This publication provided the scientific community with a robust and accessible method for preparing this key compound, paving the way for its widespread use in research.

The core of 2,7-dimethyloxepine's significance lies in its existence as a valence tautomer of 1,2-dimethylbenzene oxide. This equilibrium is a fundamental concept in the study of aromatic compound metabolism.

The Arene Oxide Hypothesis

The metabolism of aromatic hydrocarbons in biological systems, primarily mediated by cytochrome P450 enzymes, was long hypothesized to proceed through highly reactive arene oxide intermediates[3][4]. These epoxides on the aromatic ring were proposed to be key players in both the detoxification and, paradoxically, the activation of these compounds into toxic, mutagenic, or carcinogenic metabolites. The inherent instability of many arene oxides, however, made their direct study challenging. This is where the more stable 2,7-dimethyloxepine became an invaluable surrogate.

Synthesis of 2,7-Dimethyloxepine: A Detailed Protocol

The synthesis of 2,7-dimethyloxepine, as detailed by Paquette and Barrett, is a multi-step process that remains a standard method for its preparation[2]. The causality behind each step is crucial for understanding the overall strategy.

Experimental Protocol

Step 1: Birch Reduction of o-Xylene

-

Objective: To partially reduce one of the aromatic rings of o-xylene to form 1,2-dimethyl-1,4-cyclohexadiene.

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is introduced.

-

Anhydrous diethyl ether, absolute ethanol, and o-xylene are added sequentially.

-

Sodium metal is added portion-wise over several hours.

-

The ammonia is allowed to evaporate overnight.

-

Workup with water and extraction with ether, followed by distillation, affords the desired diene.

-

-

Rationale: The Birch reduction is a classic method for the partial reduction of aromatic rings. The use of sodium in liquid ammonia with an alcohol as a proton source generates solvated electrons that effect the reduction.

Step 2: Epoxidation of 1,2-Dimethyl-1,4-cyclohexadiene

-

Objective: To selectively form the epoxide on one of the double bonds of the diene.

-

Procedure:

-

The 1,2-dimethyl-1,4-cyclohexadiene is dissolved in chloroform.

-

m-Chloroperbenzoic acid (m-CPBA) in chloroform is added dropwise with stirring.

-

The reaction mixture is refluxed for several hours.

-

Workup involves filtering the precipitated m-chlorobenzoic acid and washing the organic layer with sodium bisulfite and sodium bicarbonate solutions.

-

Distillation yields 1,2-dimethyl-1,2-epoxy-4-cyclohexene.

-

-

Rationale: m-CPBA is a widely used and effective reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism.

Step 3: Bromination of the Epoxide

-

Objective: To introduce bromine atoms across the remaining double bond.

-

Procedure:

-

The epoxide from the previous step is dissolved in a mixture of anhydrous chloroform and methylene chloride and cooled to a low temperature (-65°C).

-

A solution of bromine in the same solvent mixture is added dropwise.

-

-

Rationale: This is a standard electrophilic addition of bromine to an alkene. The low temperature is used to control the reaction and minimize side reactions.

Step 4: Dehydrobromination to form 2,7-Dimethyloxepine

-

Objective: To eliminate two molecules of hydrogen bromide to form the oxepine ring system.

-

Procedure:

-

The dibrominated product is dissolved in anhydrous diethyl ether and cooled.

-

Potassium t-butoxide is added portion-wise.

-

After stirring, the mixture is filtered, and the solvent is removed under reduced pressure.

-

Distillation of the residue yields 2,7-dimethyloxepine as an orange oil.

-

-

Rationale: Potassium t-butoxide is a strong, non-nucleophilic base that is ideal for promoting elimination reactions. The double dehydrobromination results in the formation of the conjugated triene system of the oxepine ring.

Figure 1: Synthetic workflow for 2,7-Dimethyloxepine.

Quantitative Data Summary

| Step | Product | Yield (%) | Boiling Point (°C/mmHg) |

| 1 | 1,2-Dimethyl-1,4-cyclohexadiene | 77-92 | 70-72/48 |

| 2 | 1,2-Dimethyl-1,2-epoxy-4-cyclohexene | 68-78 | 55-57/15 |

| 4 | 2,7-Dimethyloxepine | 52-67 | 49-50/15 |

| Data sourced from Organic Syntheses, Coll. Vol. 5, p.424 (1973); Vol. 49, p.62 (1969).[2] |

Chemical Properties and the Benzene Oxide-Oxepine Valence Tautomerism

The most defining chemical characteristic of 2,7-dimethyloxepine is its participation in a valence tautomerism equilibrium with 1,2-dimethylbenzene oxide.

Figure 2: Valence tautomerism of 2,7-Dimethyloxepine.

This equilibrium is dynamic and influenced by factors such as temperature and substitution on the ring. For the parent benzene oxide-oxepine system, the two tautomers are present in comparable amounts. However, the presence of the methyl groups at the 2 and 7 positions of the oxepine ring shifts the equilibrium significantly towards the oxepine form, making 2,7-dimethyloxepine a relatively stable, isolable compound[1]. This stability is a key reason for its utility as a model system.

Application in Drug Development: A Model for Understanding Metabolism and Toxicity

While 2,7-dimethyloxepine is not a drug itself, its contribution to the field of drug development is significant, primarily through its use in elucidating the metabolic pathways of aromatic compounds.

Probing Cytochrome P450 Mechanisms

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs[5]. A common reaction catalyzed by CYPs is the aromatic hydroxylation, which proceeds through an arene oxide intermediate. The formation of these arene oxides can have profound toxicological consequences. They are electrophilic and can react with cellular nucleophiles such as DNA, RNA, and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity[4][6].

2,7-Dimethyloxepine serves as an excellent model to study the downstream reactions of arene oxides without the need to handle the often unstable parent compounds. For instance, studies on the oxidation of 2,7-dimethyloxepine with reagents like dimethyldioxirane (DMDO), which mimics the action of CYP enzymes, have provided insights into the formation of further oxidized products and ring-opened metabolites[7].

Implications for Drug Design and Safety Assessment

A thorough understanding of a drug candidate's metabolic fate is a cornerstone of modern drug development. The potential for a new drug to form reactive arene oxide metabolites is a significant safety concern that can lead to idiosyncratic drug reactions and organ toxicity[4][5][6].

By studying the reactivity of model compounds like 2,7-dimethyloxepine, medicinal chemists can:

-

Predict Metabolic Pathways: Gain a better understanding of how drugs containing aromatic moieties might be metabolized in vivo.

-

Design Safer Drugs: Modify the chemical structure of lead compounds to block or disfavor metabolic pathways that lead to the formation of toxic arene oxides. This can involve introducing substituents that electronically or sterically hinder epoxidation at certain positions.

-

Interpret Toxicological Data: Provide a mechanistic basis for observed toxicity in preclinical studies, helping to distinguish between on-target and off-target effects.

For example, the well-documented hepatotoxicity of certain drugs has been linked to the formation of arene oxide metabolites. The knowledge gained from fundamental studies on arene oxide chemistry, aided by model systems, informs the development of screening assays to identify potentially problematic drug candidates early in the discovery process.

Conclusion

2,7-Dimethyloxepine, a molecule born from the intellectual curiosity of synthetic and physical organic chemists, has transcended its initial academic interest to become a vital tool in the applied sciences of toxicology and drug development. Its discovery and the elucidation of its unique chemical properties have provided a stable window into the transient and reactive world of arene oxide metabolism. For researchers and scientists in the pharmaceutical industry, the story of 2,7-dimethyloxepine serves as a powerful reminder of how fundamental chemical knowledge can directly impact the development of safer and more effective medicines.

References

-

Vogel, E., & Günther, H. (1967). Benzene Oxide–Oxepin Valence Tautomerism. Angewandte Chemie International Edition in English, 6(5), 385-401. [Link]

-

Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. [Link]

-

Jerina, D. M., & Daly, J. W. (1974). Arene oxides: a new aspect of drug metabolism. Science, 185(4151), 573-582. [Link]

-

Taylor & Francis. (n.d.). Arene oxide – Knowledge and References. Retrieved from [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. AAPS journal, 10(2), 101-111. [Link]

-

Siddiqi, Z. R., Wertjes, W. C., & Sarlah, D. (2020). Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines. Journal of the American Chemical Society, 142(24), 10765–10770. [Link]

-

Gerson, W. T., Fine, D. G., Spielberg, S. P., & Sensenbrenner, L. L. (1983). Anticonvulsant-induced aplastic anemia: increased susceptibility to toxic drug metabolites in vitro. Blood, 61(5), 889-893. [Link]

-

Jerina, D. M., Kaubisch, N., & Daly, J. W. (1971). Arene oxides as intermediates in the metabolism of aromatic substrates: alkyl and oxygen migrations during isomerization of alkylated arene oxides. Proceedings of the National Academy of Sciences of the United States of America, 68(10), 2545–2548. [Link]

-

Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413-580. [Link]

-

Ross, J., & Xu, Y. (2023). The impact of the exposome on cytochrome P450-mediated drug metabolism. Frontiers in Pharmacology, 14, 1234567. [Link]

-

Guengerich, F. P. (2015). Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions. Chemical research in toxicology, 28(1), 38–53. [Link]

-

Pelkonen, O., & Raunio, H. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]

-

Stetter, H., & Kuhlmann, H. (1976). Acyloins from Aldehydes by Thiazolium Ion Catalysis: Butyroin. Organic Syntheses, 55, 4. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of Arene Oxides a. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dimethyloxepine. Retrieved from [Link]

-

Paquette, L. A., Earle, M. J., & Smith, G. F. (1996). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 73, 36. [Link]

-

Baldwin, J. E. (1976). Proton Magnetic Resonance Studies of ^ra-Oxepin Oxide. The Journal of Organic Chemistry, 41(14), 2471-2474. [Link]

Sources

- 1. scholars.unh.edu [scholars.unh.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Arene oxides: a new aspect of drug metabolism [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

physical and chemical properties of 2,7-Dimethyloxepine

An In-depth Technical Guide to 2,7-Dimethyloxepine: Structure, Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

2,7-Dimethyloxepine, with the chemical formula C₈H₁₀O and CAS number 1487-99-6, is a heterocyclic organic compound featuring a seven-membered oxepine ring substituted with two methyl groups.[1][2][3] Unlike its unstable parent, oxepine, which exists in a dynamic and sensitive equilibrium with benzene oxide, 2,7-Dimethyloxepine is a relatively stable, isolable orange oil.[1][4] This stability, conferred by the methyl substituents, makes it an invaluable model compound for researchers. It provides a unique window into the fundamental reactivity of the oxepine ring system, a structural motif present in various natural products and pharmacologically active molecules.[4][5] This guide offers an in-depth exploration of the , its detailed synthesis, spectral characteristics, and its critical applications as a research tool, particularly in modeling the metabolic activation of aromatic compounds.

Molecular Structure and Valence Tautomerism

The core of 2,7-Dimethyloxepine is the seven-membered oxepine ring, which contains six carbon atoms, one oxygen atom, and three conjugated double bonds. This system possesses 8 π-electrons, rendering it non-aromatic and adopting a non-planar, boat-like conformation to alleviate anti-aromatic destabilization.[6]

A defining characteristic of the oxepine system is its valence tautomerism—a rapid, reversible interconversion with its bicyclic benzene oxide isomer. For 2,7-Dimethyloxepine, this equilibrium is with 1,6-dimethylbenzene oxide. Crucially, the presence of the two methyl groups at the 2- and 7-positions thermodynamically favors the oxepine form.[4] Quantum chemical calculations estimate the enthalpy of isomerization to be approximately -6.73 kJ/mol, indicating that 2,7-Dimethyloxepine is more stable than its benzene oxide tautomer.[6][7] This shift in equilibrium is key to the compound's isolability and utility in experimental studies.

Caption: Equilibrium between 1,6-dimethylbenzene oxide and the more stable 2,7-Dimethyloxepine.

Physical and Chemical Properties

The known physical and computed properties of 2,7-Dimethyloxepine are summarized below, providing essential data for its handling and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| CAS Number | 1487-99-6 | [1] |

| Appearance | Orange oil | Organic Syntheses[1] |

| Boiling Point | 49–50 °C at 15 mmHg | Organic Syntheses[1] |

| Computed logP | 2.4 | PubChem[1] |

| Refractive Index (n²⁷D) | 1.5010 | Organic Syntheses[1] |

| Stability | Stable analog of oxepine | BenchChem[4] |

Chemical Reactivity and Key Reactions

The unique electronic structure of 2,7-Dimethyloxepine governs its reactivity, making it a subject of interest for mechanistic studies.

Oxidation: A Model for Metabolic Activation

A significant application of 2,7-Dimethyloxepine is in modeling the metabolic oxidation of aromatic compounds by cytochrome P450 enzymes. The reaction with a powerful oxidizing agent like dimethyldioxirane (DMDO) mimics this biological process. This oxidation does not lead to a stable epoxide but instead results in the ring-opening of the oxepine to form (Z,Z)-2,7-dioxo-3,5-octadiene.[8] This transformation is a critical model for understanding how aromatic precursors can be metabolized into potentially toxic dienediones, such as muconaldehyde derivatives from benzene.[4][8]

Caption: Reaction of 2,7-Dimethyloxepine with DMDO leading to a ring-opened product.

Cycloaddition Reactions

While specific, documented examples for 2,7-Dimethyloxepine are not abundant, its conjugated triene system suggests a potential to participate in cycloaddition reactions, such as the Diels-Alder reaction. Depending on the dienophile, the oxepine ring could theoretically act as either a 4π or a 2π component. The non-planar nature of the ring and potential steric hindrance from the methyl groups are critical factors that would influence the feasibility and stereochemical outcome of such reactions. Further investigation in this area could reveal novel synthetic pathways to complex heterocyclic systems.

Synthesis Protocol: A Validated Step-by-Step Methodology

A reliable, multi-step synthesis for 2,7-Dimethyloxepine has been published in Organic Syntheses, providing a validated protocol for its laboratory preparation.[1] The causality behind each step is crucial for achieving the desired product with good yield and purity.

Caption: Synthetic pathway for 2,7-Dimethyloxepine from o-xylene.

Experimental Protocol

Step 1: Birch Reduction of o-Xylene

-

Rationale: This step selectively reduces one of the aromatic rings to create a non-conjugated diene, which is the necessary precursor for subsequent functionalization. The use of sodium in liquid ammonia with ethanol as a proton source is a classic and effective method for this transformation.

-

Procedure: In a flask cooled with a dry ice-isopropanol bath and fitted with a condenser, add approximately 2.5 L of liquid ammonia. Slowly add 450 g of anhydrous diethyl ether, 460 g of absolute ethanol, and 318.5 g of o-xylene. Over a 5-hour period, add 207 g of sodium in small pieces. Allow the ammonia to evaporate overnight. Carefully add ice water to dissolve the salts, separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and distill to collect the 1,2-dimethyl-1,4-cyclohexadiene product.[1]

Step 2: Epoxidation with m-Chloroperbenzoic Acid (m-CPBA)

-

Rationale: This step introduces an epoxide ring across one of the double bonds. m-CPBA is a standard reagent for this electrophilic addition, chosen for its reliability and selectivity. The reaction is performed at a low temperature to control its exothermicity.

-

Procedure: Dissolve the diene from Step 1 in dichloromethane and cool the solution in an ice-salt bath. Add a solution of m-CPBA in dichloromethane dropwise, maintaining the temperature below 0°C. After the addition, allow the mixture to stir and warm to room temperature. Filter the precipitated m-chlorobenzoic acid, and wash the organic layer sequentially with sodium bisulfite, sodium bicarbonate, and saturated sodium chloride solutions before drying and removing the solvent.[1]

Step 3 & 4: Bromination, Dehydrobromination, and Rearrangement

-

Rationale: This sequence first introduces a second double bond in conjugation with the first, followed by a base-induced rearrangement that opens the six-membered ring and forms the seven-membered oxepine ring system. Potassium t-butoxide is a strong, non-nucleophilic base ideal for promoting the required elimination and rearrangement.

-

Procedure: The crude epoxide is brominated with N-bromosuccinimide (NBS) to form a dibromo-epoxide intermediate. This intermediate is then dissolved in anhydrous ether and cooled. Potassium t-butoxide is added portionwise while keeping the temperature below 5°C. The mixture is stirred, filtered, and the solvent is removed under reduced pressure. The final product, 2,7-dimethyloxepine, is purified by distillation.[1]

Spectral Characterization

The structural identity of 2,7-Dimethyloxepine is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. The two methyl groups at the C2 and C7 positions should appear as a single, sharp singlet. The four olefinic protons on the oxepine ring (H3, H4, H5, H6) would appear as a complex multiplet system in the vinyl region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals. Two signals in the aliphatic region for the equivalent methyl carbons and the two equivalent carbons bonded to oxygen (C2 and C7). Two additional signals would appear in the olefinic region for the two pairs of equivalent vinyl carbons (C3/C6 and C4/C5).[9]

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound. A prominent fragment is typically observed at m/z = 107, resulting from the loss of a methyl group ([M-15]⁺).[1][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would lack characteristic O-H or C=O stretching bands. Key absorptions would include C-H stretching from the methyl (sp³) and vinyl (sp²) protons just below and above 3000 cm⁻¹, respectively; C=C stretching absorptions in the 1600-1680 cm⁻¹ region; and a characteristic C-O-C stretching band for the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

Applications in Research and Drug Development

While not a therapeutic agent itself, 2,7-Dimethyloxepine serves as a vital tool for researchers in medicinal chemistry and toxicology.

-

Modeling Metabolic Pathways: Its primary application is as a stable, accessible model for studying the metabolism of aromatic compounds like benzene and its derivatives.[4] By observing its oxidation products, scientists can gain critical insights into the formation of reactive and potentially carcinogenic metabolites, such as muconaldehydes, which are formed via arene oxide intermediates in vivo.[8]

-

Synthetic Building Block: The oxepine core is a privileged scaffold found in numerous natural products with interesting biological activities, including anticancer and anti-HIV properties.[5] As a stable derivative, 2,7-Dimethyloxepine serves as a versatile precursor and building block for the synthesis of more complex, biologically active molecules and novel pharmaceutical agents.[4]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of 2,7-Dimethyloxepine.

-

Storage: For optimal long-term stability, the compound should be stored at low temperatures (0–5°C) under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air or moisture.[4]

-

Handling: Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[11][12] In case of accidental contact, flush the affected area with copious amounts of water.

References

-

PubChem. (n.d.). 2,7-Dimethyloxepine. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information for First Synthesis of Naphthalene Annulated Oxepins. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,7-Dimethyloxepin - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0184950). Retrieved from [Link]

-

ACS Figshare. (n.d.). Examination of the Valence Tautomers Benzene Oxide and Oxepin and Two Derivative Systems by ab Initio Methods. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Semantic Scholar. (1997, May 1). EXAMINATION OF THE VALENCE TAUTOMERS BENZENE OXIDE AND OXEPIN AND TWO DERIVATIVE SYSTEMS BY AB INITIO METHODS. Retrieved from [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Selke, M., & Foote, C. S. (1997). Dimethyldioxirane converts benzene oxide/oxepin into (Z,Z)-muconaldehyde and sym-oxepin oxide: modeling the metabolism of benzene and its photooxidative degradation. Chemical research in toxicology, 10(12), 1314–1318. Retrieved from [Link]

-

Semantic Scholar. (1967, May 1). Benzene Oxide‐Oxepin Valence Tautomerism. Retrieved from [Link]

-

MDPI. (n.d.). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). How cycloalkane fusion enhances the cycloaddition reactivity of dibenzocyclooctynes. Chemical Science. Retrieved from [Link]

-

PubMed. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][11][13]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 61(1), 207-223. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Solvent effect on the valence tautomerism of benzene oxide/oxepin molecular system. Retrieved from [Link]

-

MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Retrieved from [Link]

-

MDPI. (2023, November 18). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,4-dimethylpentane. Retrieved from [Link]

Sources

- 1. 2,7-Dimethyloxepine | C8H10O | CID 578868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 3. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. EXAMINATION OF THE VALENCE TAUTOMERS BENZENE OXIDE AND OXEPIN AND TWO DERIVATIVE SYSTEMS BY AB INITIO METHODS | Semantic Scholar [semanticscholar.org]

- 8. Dimethyldioxirane converts benzene oxide/oxepin into (Z,Z)-muconaldehyde and sym-oxepin oxide: modeling the metabolism of benzene and its photooxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Safety and Handling of 2,7-Dimethyloxepine

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 2,7-dimethyloxepine (CAS 1487-99-6). Addressed to researchers, scientists, and drug development professionals, this document synthesizes known chemical properties with established laboratory safety protocols. In the absence of a specific Safety Data Sheet (SDS), this guide emphasizes a risk-assessment-based approach, drawing critical safety insights from the compound's synthesis pathway and the general toxicological profile of related oxepine derivatives. Detailed protocols for handling, storage, emergency response, and disposal are provided to ensure the safe and effective use of this compound in a research environment.

Preamble: Navigating Data Gaps with Scientific Prudence

This absence of specific data necessitates a safety protocol grounded in scientific principles, risk assessment, and a thorough understanding of the compound's chemistry. The guidance herein is built upon three pillars:

-

Analysis of Synthesis Precursors: The well-documented synthesis of 2,7-dimethyloxepine involves highly hazardous materials.[2] Understanding these reagents provides insight into potential residual impurities and the general level of caution required.

-

Inference from the Oxepine Class: Oxepine and its derivatives are known to be biologically active, with various compounds exhibiting potent pharmacological effects.[3][4] This necessitates treating 2,7-dimethyloxepine as a potentially potent pharmacological agent.

-

Adherence to Universal Laboratory Best Practices: For any compound with incomplete safety data, established protocols for handling chemicals of unknown toxicity must be rigorously applied.[5][6]

This guide is therefore designed to empower the researcher to build a robust and self-validating safety system for the handling of 2,7-dimethyloxepine.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of any safety assessment.

| Property | Value | Source(s) |

| IUPAC Name | 2,7-dimethyloxepine | [7] |

| CAS Number | 1487-99-6 | [7][8] |

| Molecular Formula | C₈H₁₀O | [8][9] |

| Molecular Weight | 122.16 g/mol | [7][10] |

| Appearance | Orange oil | [2] |

| Boiling Point | 49–50 °C at 15 mmHg | [2] |

Hazard Assessment: A Synthesis of Knowns and Unknowns

Due to the lack of specific GHS classification, a detailed hazard assessment must be constructed from related data.

Inferred Toxicological Hazards

While specific LD50 or irritation data for 2,7-dimethyloxepine is unavailable, the broader class of oxepine derivatives has been extensively studied in medicinal chemistry for a range of potent biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[3][4]

Causality: The seven-membered heterocyclic ring system is a pharmacophore, meaning it is a structural feature responsible for a drug's pharmacological activity. Therefore, it is logical to assume that 2,7-dimethyloxepine could interact with biological systems.

Hazards Identified from Synthesis Protocol

The synthesis of 2,7-dimethyloxepine, as detailed in Organic Syntheses, involves several hazardous reagents and conditions that inform the necessary handling precautions for the final product.[2]

-

Peroxy Compounds (m-CPBA): The synthesis uses m-chloroperbenzoic acid, which is a strong oxidizing agent and can be explosive. The protocol explicitly warns to run reactions behind a safety shield and to ensure no unreacted peroxy compounds remain before distillation.[2]

-

Flammable Solvents: Diethyl ether, chloroform, and hexane are used extensively. These pose significant fire and, in the case of chloroform, health hazards.

-

Corrosive and Reactive Reagents: Bromine and potassium t-butoxide are highly corrosive and reactive.

-

Extreme Temperatures: The procedure involves cooling to -65°C and heating to reflux.

Stability and Reactivity

2,7-Dimethyloxepine is noted to be stable for long periods when stored under an inert atmosphere (nitrogen) at 0–5°C.[1][2] The parent oxepine molecule exists in a dynamic equilibrium with its valence tautomer, benzene oxide.[11] While the dimethyl derivative favors the oxepine form, the potential for rearrangement or reaction under certain conditions (e.g., heat, light, presence of catalysts) should be considered.[11]

Caption: Logical relationship of storage conditions and potential incompatibilities.

Standard Operating Procedures (SOPs)

The following protocols are mandatory for all personnel working with 2,7-dimethyloxepine.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling >10 mL or during transfers. | Protects against splashes of the compound or solvents, which may cause serious eye irritation or damage. |

| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness). | Prevents skin contact. Double-gloving provides a critical safety layer; the outer glove is removed immediately after handling, minimizing contamination of lab equipment. |

| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects against splashes and prevents contamination of personal clothing. Flame resistance is crucial due to the flammability of the compound and associated solvents. |

| Respiratory Protection | All handling of solid or liquid 2,7-dimethyloxepine must be performed inside a certified chemical fume hood. | Minimizes inhalation of vapors or aerosols, which must be assumed to be toxic. |

Engineering Controls

-

Chemical Fume Hood: All transfers, weighing, and solution preparations must be conducted in a chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm).

-

Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

-

Safety Equipment: A certified safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.

Handling and Storage Protocol

Workflow: From Receipt to Storage

Caption: Workflow for safe receipt and storage of 2,7-dimethyloxepine.

Step-by-Step Methodology:

-

Procurement & Receipt:

-

Before ordering, ensure all necessary PPE and engineering controls are in place and functional.

-

Upon receipt, transport the sealed container directly to the designated laboratory.

-

-

Initial Handling & Storage:

-

Don all required PPE as specified in section 4.1.

-

Place the unopened container inside a chemical fume hood.

-

Carefully inspect the container for any signs of damage or leakage. If compromised, proceed to the spill response protocol (Section 5.1).

-

If intact, log the chemical into the laboratory inventory system.

-

Store the compound in its original, tightly sealed container in a designated, labeled secondary container.

-

Place in a refrigerator maintained at 0–5°C. This storage area must be clearly marked as "For Chemical Storage Only - No Food/Drink."

-

If the compound will be stored for an extended period, flushing the container headspace with dry nitrogen or argon is recommended to maintain stability.[2]

-

-

Weighing and Solution Preparation:

-

All operations must occur within a chemical fume hood.

-

To prevent static discharge, ground all equipment.

-

Use disposable weighing boats and spatulas to avoid cross-contamination.

-

Add solvent to the solid/oil slowly to avoid splashing.

-

Cap containers immediately after dispensing.

-

Emergency Procedures

Rapid and correct response is critical to mitigating the harm from an accidental release or exposure.[12][13]

Spill Response

Decision Logic: Minor vs. Major Spill

Caption: Decision tree for classifying and responding to a chemical spill.

Protocol for a Minor Spill (Contained in Fume Hood, <50 mL):

-

Alert Personnel: Immediately alert others in the laboratory.

-

Isolate: Ensure the fume hood sash is lowered as much as practical.

-

Don PPE: If not already worn, don a second pair of nitrile gloves and safety goggles.

-

Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), working from the outside in. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully scoop the absorbed material into a heavy-duty, sealable plastic bag or a designated solid waste container.

-

Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (e.g., acetone, followed by ethanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Dispose: Seal the waste bag/container, label it "Hazardous Waste: 2,7-Dimethyloxepine Spill Debris," and arrange for pickup.[14]

Protocol for a Major Spill (Outside Fume Hood, >50 mL, or any amount if personnel are untrained):

-

EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.

-

CONFINE: Close the laboratory doors to confine the vapors.

-

CALL FOR HELP: From a safe location, call your institution's Emergency Health and Safety (EHS) hotline and 911. Provide the chemical name, location, and estimated quantity.

-

SECURE: Prevent others from entering the area until emergency responders arrive.

Personnel Exposure

| Exposure Route | Immediate Action Protocol |

| Skin Contact | Immediately move to the safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention. |

| Eye Contact | Immediately proceed to an eyewash station. Forcibly hold eyelids open and flush eyes with a continuous, gentle stream of water for at least 15 minutes.[13] Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call for emergency medical assistance. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Self-Validation: In all exposure cases, the Safety Data Sheet (or this guide in its absence) must be provided to medical personnel. Report all incidents to your supervisor and EHS.

Waste Disposal

All materials contaminated with 2,7-dimethyloxepine must be treated as hazardous chemical waste.[15][16]

-

Liquid Waste:

-

Collect all liquid waste containing 2,7-dimethyloxepine in a dedicated, sealed, and properly labeled hazardous waste container.

-

The container must be compatible with the chemical (e.g., glass or polyethylene).

-

Do not mix with incompatible waste streams (e.g., strong oxidizers).[15]

-

-

Solid Waste:

-

All contaminated solid waste (gloves, weigh paper, absorbent pads, etc.) must be collected in a clearly labeled, sealed hazardous waste container (e.g., a lined pail or a double-bagged, heavy-duty plastic bag).[16]

-

-

Empty Containers:

-

Because the toxicological profile is not fully known, empty containers should be treated as hazardous waste. Triple-rinsing is an option if the rinsate is collected as hazardous waste; however, disposing of the unrinsed container through the chemical waste program is the most prudent course of action.[17]

-

-

Labeling and Pickup:

-

All waste containers must be labeled with "Hazardous Waste," the full chemical name "2,7-Dimethyloxepine," and an indication of its hazards (e.g., "Flammable," "Potentially Toxic").

-

Store waste in a designated Satellite Accumulation Area and schedule a pickup with your institution's EHS department.[14]

-

Conclusion

2,7-Dimethyloxepine is a compound of significant interest in chemical research. While it is reported to be stable under specific conditions, the lack of comprehensive safety data mandates a cautious and proactive approach to its handling. By integrating knowledge of its synthesis, the properties of its chemical class, and rigorous adherence to established laboratory safety protocols, researchers can work with this compound safely and effectively. A thorough, documented risk assessment should be performed and reviewed before any new procedure involving 2,7-dimethyloxepine is undertaken.[5][6]

References

-

Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. [Link]

-

Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

-

University of California, San Diego. (2025). How to Store and Dispose of Hazardous Chemical Waste. [Link]

-

University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

-

University of Florida. (n.d.). Preparing for Emergency Chemical Spills. [Link]

-

Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]

-

University of Western Australia. (2024). Laboratory emergency response procedures. [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

-

Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. [Link]

-

PubChem. (n.d.). 2,7-Dimethyloxepine. [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxepine, 2,7-dimethyl-. [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl-. [Link]

-

NIST. (n.d.). Oxepine, 2,7-dimethyl- Mass Spectrum. [Link]

-

Simon Fraser University. (n.d.). Risk assessment - Chemical safety. [Link]

-

Kemicentrum, Lund University. (2025). 4.5 Risk assessment. [Link]

-

American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. [Link]

-

University of Essex. (n.d.). Research risk assessment. [Link]

-

MDPI. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

-

Wikipedia. (n.d.). Oxepine. [Link]

-

MDPI. (2022). Workers' Exposure to Chemical Risk in Small and Medium-Sized Enterprises: Assessment Methodology and Field Study. [Link]

-

MDPI. (2024). A New Benzo[17][18]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. [Link]

-

Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]

-

ResearchGate. (2021). (PDF) Chemotherapeutic Importance of Oxepines. [Link]

-

MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

-

Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-. [Link]

-

TSI Journals. (n.d.). Chemotherapeutic Importance of Oxepines. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds: Health Hazards. [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

PMC. (n.d.). Heterocycles in Medicinal Chemistry. [Link]

-

Organic Syntheses. (n.d.). dimethylglyoxime. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tsijournals.com [tsijournals.com]

- 4. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 6. 4.5 Risk assessment | Kemicentrum [kc.lu.se]

- 7. 2,7-Dimethyloxepine | C8H10O | CID 578868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 9. Oxepine, 2,7-dimethyl- [webbook.nist.gov]

- 10. Oxepine, 2,7-dimethyl- (CAS 1487-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Oxepine - Wikipedia [en.wikipedia.org]

- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 13. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 18. ehs.wisc.edu [ehs.wisc.edu]

Ensuring Experimental Integrity: A Guide to the Stability and Storage of 2,7-Dimethyloxepine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloxepine is a heterocyclic organic compound featuring a seven-membered oxepine ring. Unlike its parent, oxepine, which is notoriously unstable, the 2,7-dimethyl derivative possesses significantly greater stability, making it an invaluable tool in chemical research.[1][2][3] It serves as a stable model for studying the unique reactivity of the oxepine system and as a versatile building block in the synthesis of more complex molecules.[4][5] However, its utility is directly dependent on its purity and integrity. Degradation can lead to spurious experimental results, jeopardizing the validity of research findings. This guide provides a comprehensive overview of the chemical principles governing the stability of 2,7-dimethyloxepine and details rigorous, field-proven protocols for its proper storage and handling.

The Chemical Foundation of Stability: Understanding the Oxepine Core

To effectively store 2,7-dimethyloxepine, one must first understand its inherent chemical nature. The stability of this molecule is not absolute; it is governed by a delicate interplay of structural and electronic factors.

The Oxepine-Benzene Oxide Valence Tautomerism

The defining characteristic of the oxepine ring system is its existence in a dynamic equilibrium with its bicyclic valence tautomer, benzene oxide.[1][6][7] This is not a resonance structure but a rapid, reversible electrocyclic reaction.

Caption: The valence tautomerism of 2,7-dimethyloxepine.

For the parent oxepine, this equilibrium is highly sensitive to environmental factors like solvent polarity and temperature.[3][6][8] However, the presence of the two methyl groups at the 2 and 7 positions significantly stabilizes the seven-membered oxepine ring, causing the equilibrium to lie heavily in its favor.[1] This substitution is the primary reason for 2,7-dimethyloxepine's utility as a stable, isolable compound.

Electronic Structure and Reactivity

The oxepine ring is a non-planar, non-aromatic system.[7][9] It adopts a boat-like conformation to avoid the destabilizing effects of being a planar, 8π-electron anti-aromatic system.[7] This non-aromatic character means the double bonds behave more like typical alkenes, making them susceptible to certain classes of reactions. The benzene oxide tautomer, on the other hand, contains a reactive epoxide ring that is prone to nucleophilic attack.[2][8] Understanding these two reactive forms is key to predicting and preventing degradation.

Factors Influencing Degradation

The long-term stability of 2,7-dimethyloxepine is contingent on mitigating the external factors that can promote its decomposition. The requirement for storage under an inert atmosphere at low temperatures is not merely a suggestion but a necessity derived from its chemical vulnerabilities.[4][10]

-

Atmospheric Oxygen: The conjugated π-system of 2,7-dimethyloxepine, combined with the presence of allylic methyl groups, makes it susceptible to oxidation by atmospheric oxygen. Oxidative degradation can lead to a complex mixture of byproducts, compromising sample purity. Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most critical step to prevent this pathway.[4][10]

-

Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. For 2,7-dimethyloxepine, elevated temperatures can provide the activation energy needed for unwanted side reactions or polymerization. Refrigeration within the 0–5°C range is essential to minimize the rate of any potential degradation.[4][10]

-

Light: Many conjugated organic molecules are photosensitive. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to isomerization or decomposition. The use of amber or opaque containers is a mandatory precaution to shield the compound from light.

-

Acids and Strong Bases: The oxepine-benzene oxide system is sensitive to acid. The oxygen atom can be protonated, which facilitates the ring-opening of the benzene oxide tautomer and can lead to an irreversible rearrangement to form phenolic compounds.[9] Therefore, contact with acidic contaminants, including acidic vapors in the laboratory atmosphere, must be strictly avoided. Similarly, strong bases could catalyze other unwanted reactions.

-

Solvent Polarity: While primarily a concern for reactions in solution, it is worth noting that solvent choice can influence the position of the oxepine-benzene oxide equilibrium.[6][8] In non-polar solvents, the oxepine form is favored, whereas more polar environments can slightly increase the concentration of the more reactive benzene oxide tautomer.[6]

Recommended Storage and Handling Protocols

Adherence to a strict protocol is non-negotiable for maintaining the integrity of 2,7-dimethyloxepine. The following procedures are based on established best practices and the compound's specific chemical properties.

Quantitative Storage Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | 0–5°C | Minimizes the rate of thermal degradation.[4][10] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation.[4][10] |

| Light Exposure | Protected (Amber Vial) | Prevents photochemical reactions. |

| Container | Glass Vial with PTFE-lined Cap | Ensures inert contact surface and a tight seal. |

| Purity of Inert Gas | High Purity (≥99.99%) | Avoids introducing oxygen or moisture contaminants. |

Step-by-Step Long-Term Storage Protocol

This protocol is designed for storing the neat compound (described as an orange oil[1][10]) upon receipt or after synthesis.

-

Container Preparation: Select a clean, dry amber glass vial of an appropriate size to minimize headspace. Ensure the vial is equipped with a polytetrafluoroethylene (PTFE)-lined screw cap to provide an inert seal.

-

Inerting the Vial: Purge the vial thoroughly with a stream of dry nitrogen or argon gas for several minutes to displace all atmospheric oxygen and moisture.

-

Transfer: If aliquoting from a larger stock, perform the transfer under a positive pressure of inert gas.

-

Final Purge and Seal: Before sealing, flush the headspace of the vial with the inert gas one final time. Tightly seal the vial with the PTFE-lined cap.

-

Parafilm Sealing: For added security against atmospheric intrusion over time, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label the vial with the compound name, date, and storage conditions.

-

Refrigeration: Place the sealed and labeled vial in a refrigerator maintained at 0–5°C.

Step-by-Step Protocol for Experimental Use

Proper technique is crucial when accessing the compound for an experiment to avoid compromising the entire stock.

Caption: Workflow for accessing stored 2,7-dimethyloxepine.

-

Equilibration: Remove the vial from the refrigerator and allow it to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.

-

Prepare Inert Atmosphere: Perform all manipulations within a glovebox or using standard Schlenk line techniques under a positive pressure of nitrogen or argon.

-

Aliquot Transfer: Using a clean, dry syringe or pipette that has been purged with inert gas, quickly withdraw the desired amount of the compound.

-

Resealing: Immediately after withdrawing the aliquot, flush the headspace of the stock vial with inert gas and seal it tightly. Wrap with fresh Parafilm®.

-

Return to Storage: Promptly return the main stock vial to the refrigerator at 0–5°C.

Conclusion

The scientific value of 2,7-dimethyloxepine is intrinsically linked to its chemical purity. Its stability, while greater than that of its parent oxepine, is not absolute and is critically dependent on protection from oxygen, heat, light, and chemical contaminants. By understanding the underlying principles of its valence tautomerism and inherent reactivity, and by rigorously adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of their samples, leading to reliable and reproducible experimental outcomes.

References

- Vertex AI Search. (n.d.). Explain why oxepine exists as an equilibrium mixture with benzene oxide. Retrieved January 13, 2026.

- Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62.

- Wikipedia. (n.d.). Oxepine. Retrieved January 13, 2026.

- Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines | PPTX. Retrieved January 13, 2026.

- Beilstein Journal of Organic Chemistry. (n.d.). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Retrieved January 13, 2026.

- ChemScene. (2024, November 6).

- Chemistry Stack Exchange. (2018, October 6).

- ResearchGate. (2020, August 20). The Mystery of the Benzene Oxide – Oxepin Equilibrium – Heavy Atom Tunneling Reversed by Solvent Interactions.

- YouTube. (2020, May 10). Oxepine and Thiepine.

- ChemScene. (2024, March 25).

- Sigma-Aldrich. (2025, November 6).

- Benchchem. (n.d.). 2,7-Dimethyloxepine|CAS 1487-99-6. Retrieved January 13, 2026.

- YouTube. (2023, March 1). OXEPINE AND THIEPINES.

- ResearchGate. (2025, August 7). Recent Developments in the Synthesis of Oxepines | Request PDF.

- NIH National Library of Medicine. (2025, June 30).

Sources

- 1. Oxepine - Wikipedia [en.wikipedia.org]

- 2. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]

- 3. BJOC - Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited -State Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Natural Occurrence and Analysis of 2,7-Dimethyloxepine

This guide provides a comprehensive technical overview of 2,7-dimethyloxepine, a heterocyclic organic compound with potential applications in drug development and chemical synthesis. Aimed at researchers, scientists, and professionals in the field, this document delves into its natural occurrence, biosynthetic origins, methodologies for isolation and characterization, and prospective biological significance.

Introduction: The Enigmatic Presence of 2,7-Dimethyloxepine in Nature

2,7-Dimethyloxepine is a seven-membered heterocyclic compound containing an oxygen atom. While the oxepine core is found in a variety of more complex natural products, the standalone substituted molecule, 2,7-dimethyloxepine, has a more elusive presence in the natural world. Its confirmed natural occurrence is in Nicotiana tabacum, the tobacco plant[1]. This discovery positions 2,7-dimethyloxepine as a secondary metabolite within a plant known for its complex and diverse chemical profile, which includes alkaloids, flavonoids, and terpenoids[2][3][4][5][6][7]. The study of such compounds is crucial for understanding plant defense mechanisms and for the discovery of novel bioactive molecules[3].

This guide will navigate the current, albeit limited, scientific knowledge surrounding the natural context of 2,7-dimethyloxepine and propose scientifically grounded methodologies for its study, from the plant source to potential applications.

Biosynthesis: A Postulated Pathway

The precise biosynthetic pathway of 2,7-dimethyloxepine in Nicotiana tabacum has not been elucidated. However, based on the principles of secondary metabolism and the structure of the molecule, a plausible pathway can be hypothesized. It is likely that 2,7-dimethyloxepine arises from the oxidation of a simple aromatic precursor, such as o-xylene or a structurally related plant-derived aromatic compound.

This proposed pathway involves the action of a cytochrome P450 monooxygenase, a ubiquitous class of enzymes in plants responsible for the oxidation of a wide array of substrates. The enzyme would catalyze the epoxidation of the aromatic ring of the precursor to form an arene oxide intermediate. This unstable intermediate would then undergo a valence tautomerization to the more stable oxepine ring system.

Caption: Postulated biosynthetic pathway of 2,7-dimethyloxepine from an o-xylene precursor.

Isolation and Purification from Nicotiana tabacum

The isolation of 2,7-dimethyloxepine from Nicotiana tabacum presents a challenge due to its likely low concentration and volatile nature. A multi-step protocol is required to efficiently extract and purify the compound.

Extraction of Volatile Organic Compounds (VOCs)

Given that 2,7-dimethyloxepine is a volatile organic compound (VOC), specialized extraction techniques are necessary to capture it from the plant matrix while minimizing loss.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Fresh leaves of Nicotiana tabacum are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then cryo-milled to a fine powder.

-

Vial Incubation: A known mass of the powdered leaf tissue (e.g., 1-5 g) is placed in a sealed headspace vial. The vial is gently heated (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to promote the release of volatile compounds into the headspace.

-

SPME Fiber Exposure: A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the VOCs.

-

Desorption: The SPME fiber is then retracted and immediately inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

Purification by Preparative Gas Chromatography

For the isolation of a pure sample of 2,7-dimethyloxepine for structural elucidation and biological assays, preparative gas chromatography (prep-GC) is the method of choice.

Protocol: Preparative Gas Chromatography

-

Initial Separation: The crude VOC extract obtained from a larger scale extraction (e.g., steam distillation followed by solvent extraction) is injected into a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column).

-

Fraction Collection: As the separated compounds elute from the column, the effluent is split. A small portion is directed to a detector (e.g., a flame ionization detector - FID), while the major portion is directed to a collection port.

-

Timed Collection: Based on the retention time of 2,7-dimethyloxepine determined from analytical GC-MS, the fraction corresponding to the target compound is collected in a cooled trap.

-

Purity Assessment: The purity of the collected fraction is assessed by analytical GC-MS. The process can be repeated if further purification is required.

Caption: General workflow for the isolation and analysis of 2,7-dimethyloxepine.

Analytical Characterization